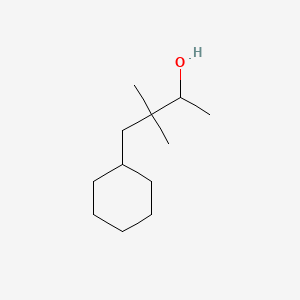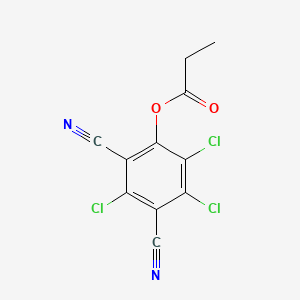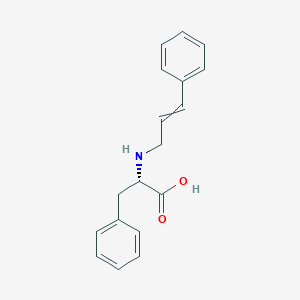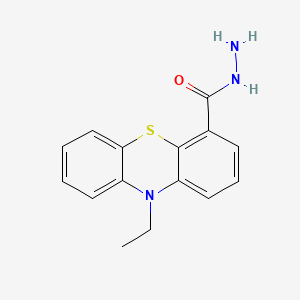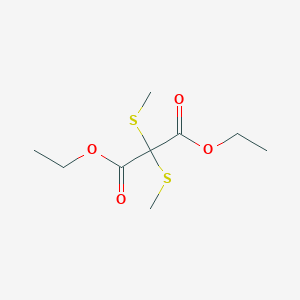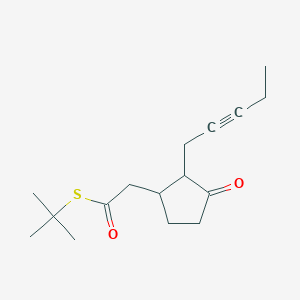
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is a complex organic compound with the molecular formula C16H24O2S . This compound is characterized by the presence of a cyclopentyl ring, a thioacetic acid moiety, and a t-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
(3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thioacetic acid esters and cyclopentyl derivatives, such as:
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-methyl ester
- (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-ethyl ester .
Uniqueness
The uniqueness of (3-Oxo-2-pent-2-ynylcyclopentyl)thioacetic acid, S-t-butyl ester lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the t-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
68931-52-2 |
|---|---|
Formule moléculaire |
C16H24O2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
S-tert-butyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)ethanethioate |
InChI |
InChI=1S/C16H24O2S/c1-5-6-7-8-13-12(9-10-14(13)17)11-15(18)19-16(2,3)4/h12-13H,5,8-11H2,1-4H3 |
Clé InChI |
IJMILRJXBDCLQT-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC1C(CCC1=O)CC(=O)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


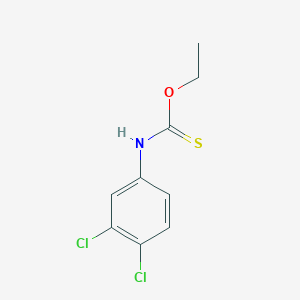
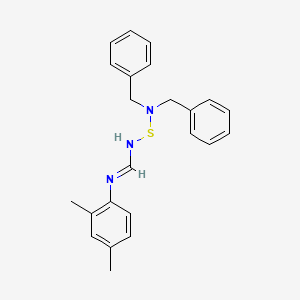


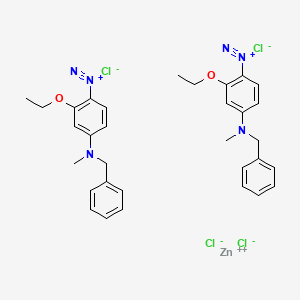
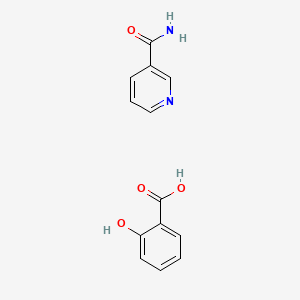

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
